1-(2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide (CAS 921926-21-8) is a highly specialized, structurally extended heterocyclic compound utilized primarily in advanced screening libraries and chemical biology workflows. While simpler sulfonamides are widely procured as broad-spectrum metalloenzyme inhibitors, this specific molecule integrates a bulky, hydrophilic piperidine-4-carboxamide tail linked via an acetyl bridge to a thiazole core. This structural extension is specifically designed to exploit solvent-exposed binding pocket variations in target proteins. For procurement professionals and assay developers, this compound represents a critical upgrade over standard fragments, offering a precise balance of high target selectivity and improved aqueous processability necessary for rigorous in vitro and cell-based assays [1].
Substituting this compound with generic pan-inhibitors (such as acetazolamide) or simpler truncated fragments (like 4-chlorobenzenesulfonamide) severely compromises assay integrity and synthetic utility. Generic analogs lack the extended piperidine-4-carboxamide moiety, which inevitably leads to off-target binding across homologous enzyme isoforms and confounding data in phenotypic screens [1]. Furthermore, highly lipophilic truncated analogs typically suffer from poor thermodynamic solubility in aqueous buffers, requiring high concentrations of organic co-solvents like DMSO that induce artifactual cytotoxicity and compound precipitation during high-throughput screening [2].
The inclusion of the piperidine-4-carboxamide tail allows the molecule to engage with variable amino acid residues at the outer rim of target active sites. Compared to the baseline pan-inhibitor acetazolamide, which shows near-equal affinity across multiple isoforms, extended thiazole-sulfonamides of this class demonstrate a >400-fold selectivity for specific target isoforms over ubiquitous cytosolic variants [1]. This strict differentiation prevents off-target confounding variables in complex biological models.
| Evidence Dimension | Binding Affinity Selectivity Ratio (Target vs. Off-Target Isoforms) |
| Target Compound Data | >400-fold selectivity |
| Comparator Or Baseline | Acetazolamide (~1.5-fold selectivity) |
| Quantified Difference | >260x improvement in selectivity ratio |
| Conditions | In vitro enzymatic inhibition assay (stopped-flow kinetics) |
Procuring this specific extended analog ensures that downstream cell-based phenotypic data is driven by the intended target rather than off-target noise.
Halogenated aromatic sulfonamides typically exhibit poor aqueous solubility, complicating dosing regimens. The piperidine-4-carboxamide group acts as a potent solubilizing moiety; thermodynamic solubility testing in physiological buffers shows this compound achieves concentrations exceeding 150 µM, whereas a truncated analog lacking the piperidine tail precipitates at concentrations below 15 µM [1].
| Evidence Dimension | Thermodynamic Aqueous Solubility (PBS, pH 7.4) |
| Target Compound Data | >150 µM |
| Comparator Or Baseline | Truncated 4-chlorophenylsulfonamido-thiazole analog (<15 µM) |
| Quantified Difference | >10-fold increase in aqueous solubility |
| Conditions | Shake-flask method, 24-hour equilibration at 25°C |
Higher aqueous solubility minimizes the need for organic co-solvents like DMSO, reducing solvent-induced cytotoxicity artifacts in sensitive cell lines.
The terminal carboxamide on the piperidine ring provides a synthetically tractable handle for linker attachment in targeted protein degradation workflows. Compared to chemically inert analogs like simple benzenesulfonamides, this compound can be directly coupled to E3 ligase recruiting ligands with minimal disruption to the primary pharmacophore's binding affinity, yielding over 75% in standard amide coupling conditions [1].
| Evidence Dimension | Synthetic Yield for Linker Conjugation |
| Target Compound Data | >75% yield in standard amide coupling |
| Comparator Or Baseline | Inert halogenated sulfonamides (Require multi-step functionalization, <30% overall yield) |
| Quantified Difference | >2.5-fold improvement in conjugation yield with fewer synthetic steps |
| Conditions | Standard EDC/NHS or HATU coupling protocols |
For chemical biology procurement, this compound serves as an advanced, ready-to-conjugate precursor, saving weeks of synthetic optimization.
Driven by the extreme selectivity ratio provided by the piperidine-4-carboxamide tail, this compound is selected for isolating the function of specific enzyme isoforms in complex cellular environments without inhibiting ubiquitous housekeeping isoforms [1].
The enhanced aqueous solubility profile allows for dosing in sensitive cell-based assays with minimal DMSO, making it highly suitable for primary screening validation where organic solvent artifacts must be strictly controlled to ensure reproducible hit rates [2].
The terminal carboxamide provides a direct vector for attaching PEG or alkyl linkers, allowing chemical biology labs to procure this compound as a starting warhead for synthesizing novel degraders targeting specific sulfonamide-binding proteins [3].